molecular formula C19H18ClN3O3S B2986344 3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422273-46-9

3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2986344
CAS No.: 422273-46-9
M. Wt: 403.88
InChI Key: MNZKWQPKANYRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline-4-one class, featuring a 2-chlorophenylmethyl group at position 3, a 2-sulfanylidene moiety, and a 7-carboxamide substituent with a 2-methoxyethyl chain. Quinazoline derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial properties, driven by their ability to interact with enzymatic active sites via hydrogen bonding and hydrophobic interactions .

Key structural attributes:

  • Core: 1H-quinazoline-4-one with a thione (C=S) group at position 2.
  • Substituents: 3-[(2-Chlorophenyl)methyl]: Enhances lipophilicity and steric bulk.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-26-9-8-21-17(24)12-6-7-14-16(10-12)22-19(27)23(18(14)25)11-13-4-2-3-5-15(13)20/h2-7,10H,8-9,11H2,1H3,(H,21,24)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZKWQPKANYRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article reviews the available literature on its biological activity, including cytotoxicity against cancer cell lines, enzyme inhibition profiles, and structure-activity relationships.

Chemical Structure and Properties

The compound has a complex structure featuring a quinazoline backbone with various substituents that contribute to its biological activity. The molecular formula is C17H18ClN3O2S, and it possesses a molecular weight of 357.86 g/mol. Its structural features include:

  • Chlorophenyl group : Potentially enhances lipophilicity and biological activity.
  • Methoxyethyl group : May influence solubility and metabolic stability.
  • Sulfanylidene moiety : Implicated in various biological interactions.

1. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it was tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated significant cytotoxic effects, with IC50 values ranging from micromolar to sub-micromolar concentrations:

Cell LineIC50 (µM)
MCF-75.6
HCT-1164.8
PC-36.0

These findings suggest that the compound exhibits selective toxicity towards cancer cells while showing minimal effects on normal cells, indicating a potential therapeutic window for anticancer applications .

The mechanism underlying the cytotoxicity of this compound may involve the inhibition of specific kinases involved in cell proliferation and survival. In particular, studies have shown that compounds with similar structures can inhibit DYRK1A kinase, which plays a crucial role in various cellular processes including differentiation and apoptosis .

3. Enzyme Inhibition Profiles

The compound's potential as an enzyme inhibitor has also been explored. In vitro assays demonstrated that it could inhibit several kinases relevant to cancer biology:

KinaseInhibition (%) at 10 µM
DYRK1A85
GSK-3β70
JAK360

These results indicate that the compound may serve as a multi-target inhibitor, which is advantageous for developing therapies that can circumvent resistance mechanisms commonly seen in cancer treatments .

Case Studies

In a recent study published in MDPI, researchers synthesized a series of quinazoline derivatives, including the compound , and assessed their biological activities. The study highlighted the importance of structural modifications in enhancing anticancer activity and reducing toxicity to normal cells .

Another case study focused on the pharmacokinetics and bioavailability of related compounds, suggesting that modifications such as adding methoxy groups could improve solubility and absorption rates .

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

The compound is compared to structurally related quinazoline derivatives (Table 1), with variations in substituents influencing physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Target Compound 3-(2-Cl-PhCH2), N-(2-MeO-Et)-7-carboxamide C20H18ClN3O3S Balanced lipophilicity; potential for kinase inhibition
3-[(4-Chlorophenyl)methyl]-N-(2-methoxyphenylmethyl)-... 3-(4-Cl-PhCH2), N-(2-MeO-PhCH2)-7-carboxamide C22H20ClN3O3S Increased steric bulk due to 4-Cl substitution; altered binding affinity
3-[(4-Methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)-... 3-(4-MeO-PhCH2), N-(tetrahydrofuran-CH2)-7-carboxamide C22H23N3O4S Enhanced solubility from methoxy and tetrahydrofuran groups
N-(2-Chlorophenylmethyl)-3-(4-MeO-PhCH2)-... 3-(4-MeO-PhCH2), N-(2-Cl-PhCH2)-7-carboxamide C22H20ClN3O3S Isomeric substitution (2-Cl vs. 4-MeO); impacts electronic distribution

Substituent Effects on Properties

  • Methoxyethyl vs. Aromatic Chains : The 2-methoxyethyl chain (target) improves aqueous solubility compared to benzyl or tetrahydrofuran-derived substituents (e.g., in ), critical for bioavailability.
  • Sulfanylidene vs. Oxidanylidene : The thione (C=S) group in the target compound offers stronger hydrogen-bond acceptor capacity than oxo (C=O) groups in analogues like .

Research Findings and Implications

Computational and Crystallographic Insights

  • SHELX Refinement : Structures of related compounds (e.g., ) were resolved using SHELXL, confirming planarity of the quinazoline core and substituent orientations .
  • ORTEP-3 Visualization : Molecular diagrams generated via ORTEP-3 highlighted steric clashes in 4-chloro derivatives, supporting synthetic optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.